![molecular formula C17H18N2O4S B4411084 N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411084.png)
N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide
Overview
Description
N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide, also known as ESI-09, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ESI-09 is a small molecule inhibitor of RAC1, a protein involved in various cellular processes, including cell migration, proliferation, and differentiation.
Mechanism of Action
N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide inhibits RAC1 by binding to its effector-binding domain, thereby preventing the interaction of RAC1 with downstream effectors. RAC1 is a small GTPase that cycles between its active GTP-bound form and inactive GDP-bound form. Inhibition of RAC1 by this compound stabilizes RAC1 in its inactive GDP-bound form, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell migration, proliferation, and differentiation. In cancer, this compound has been shown to induce apoptosis and reduce tumor growth and metastasis. In neurodegenerative disorders, this compound has been shown to protect against neurotoxicity and improve cognitive function. In cardiovascular diseases, this compound has been shown to reduce neointima formation and restenosis.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for RAC1. However, this compound also has some limitations, including its low solubility in water and potential off-target effects.
Future Directions
For N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide research include the development of more potent and selective RAC1 inhibitors, evaluation of its safety and efficacy in clinical trials, investigation of its potential in combination with other therapies, and the development of novel drug delivery systems.
Scientific Research Applications
N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer, RAC1 has been shown to play a crucial role in tumor growth, invasion, and metastasis. Inhibition of RAC1 by this compound has been shown to reduce tumor growth and metastasis in preclinical models of breast, lung, and pancreatic cancer.
In neurodegenerative disorders, RAC1 has been implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Inhibition of RAC1 by this compound has been shown to protect against neurotoxicity and improve cognitive function in preclinical models of Alzheimer's disease.
In cardiovascular diseases, RAC1 has been shown to play a critical role in vascular smooth muscle cell proliferation and migration. Inhibition of RAC1 by this compound has been shown to reduce neointima formation and restenosis in preclinical models of vascular injury.
properties
IUPAC Name |
N-(3-acetylphenyl)-4-(ethylsulfonylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-24(22,23)19-15-9-7-13(8-10-15)17(21)18-16-6-4-5-14(11-16)12(2)20/h4-11,19H,3H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFQQDZOFFNWTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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